molecular formula C8H6ClN3O2 B077890 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole CAS No. 14625-39-9

2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole

Cat. No. B077890
CAS RN: 14625-39-9
M. Wt: 211.6 g/mol
InChI Key: ZGYRZVYKZIVFSP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole is a derivative of imidazole, a five-membered ring structure containing two nitrogen atoms . The compound has a molecular formula of C8H7ClN2 and an average mass of 166.608 Da . It is also known by other names such as 2-(Chlormethyl)-1H-benzimidazol .


Synthesis Analysis

The synthesis of 2-chloromethyl-1H-benzimidazole derivatives involves condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to afford benzils, which are subsequently reacted with an aldehyde and ammonium acetate in situ .


Molecular Structure Analysis

Structural studies on 2-chloromethyl-1H-benzimidazole have been performed extensively by X-ray crystallography, (1)H NMR, FT-IR, UV/vis, and elemental analysis . The imidazole core scaffold contains three carbon atoms, and two nitrogen with electronic-rich characteristics that are responsible for readily binding with a variety of enzymes, proteins, and receptors compared to the other heterocyclic rings .


Chemical Reactions Analysis

Imidazole-based compounds are known for their wide range of chemical reactions. For instance, they can form multiple drug–ligand interactions via hydrogen bonds, van der Waals, and hydrophobic forces . They also participate in various physiological functions, including catalysis in enzymatic processes .

Scientific Research Applications

Pharmaceuticals

Imidazole rings are a key component of many pharmaceuticals . They are used in drugs that have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Agrochemicals

Imidazole compounds are also used in agrochemicals . Their unique chemical properties make them effective in controlling pests and promoting plant growth.

Dyes for Solar Cells and Other Optical Applications

Recent research has shown that imidazole compounds can be used in dyes for solar cells and other optical applications . Their ability to absorb and emit light makes them ideal for these types of applications.

Functional Materials

Imidazole compounds are used in the creation of functional materials . These materials have special physical or chemical properties that make them useful in a variety of applications, such as electronics and energy storage.

Catalysis

Imidazole compounds can act as catalysts in various chemical reactions . They can speed up reactions or enable reactions that would not otherwise occur.

Synthesis of Other Compounds

Imidazole compounds can be used as building blocks in the synthesis of other complex compounds . This makes them valuable tools in the field of organic chemistry.

Safety And Hazards

While specific safety and hazard information for 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole is not available, imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Imidazole and its derivatives continue to be a rich source of chemical diversity and are being actively researched for their therapeutic potential . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

2-(chloromethyl)-6-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYRZVYKZIVFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322974
Record name 2-(Chloromethyl)-6-nitro-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole

CAS RN

14625-39-9
Record name 14625-39-9
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Record name 2-(Chloromethyl)-6-nitro-1H-benzimidazole
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Record name 2-Chloromethyl-6-nitro-1H-benzoimidazole
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Synthesis routes and methods

Procedure details

A mixture of 3,4-diamino-nitrobenzene (15.3 g, 0.10 mole) and chloroacetic acid (14.18 μm, 1.5 eq) in 5.0 N aqueous HCl (80 mL) was heated at reflux for 1 hr. After cooling to RT, the reaction was filtered through celite and the filtrate was stored at 0° C. for 2 days. The crystals that formed, were collected and recrystallized from a mixture of EtOH and water to give 7.2 μm of the hydrogen chloride salt of 2-chloromethyl-5-nitro-benzimidazole. A portion of this salt (528 mg, 2.13 mmole) and morpholine (1.31 mL, 7 eq) in toluene (15 mL) were heated at reflux for 4 hr. After cooling to RT, the reaction was filtered and the filter cake was washed with toluene. The solvent was removed from the filtrate to leave the crude 2-[N-morpholinylmethyl]-5-nitro-benzimidazole as an oil. A portion of this material (657 mg) and 10% palladium on charcoal (650 mg) in EtOH (10 mL) was stirred overnight under a hydrogen atmosphere (balloon). Removal of the catalyst by filtration and the solvent left the crude 5-amino-2-[N-morpholinylmethyl]-benzimidazole as an oil. A portion of this material was coupled with 556 as described for 570 to afford 573 (HPLC retention time (YMC ODS S7 3×50 mm): 0.92 min).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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